3-(4-Trifluoromethoxyphenyl)prop-2-en-1-ol

Lipophilicity Partition coefficient Medicinal chemistry

3-(4-Trifluoromethoxyphenyl)prop-2-en-1-ol (CAS 866207-70-7) is a para-substituted cinnamyl alcohol derivative belonging to the class of trifluoromethoxyaryl allylic alcohols. Its molecular framework combines a trans-olefinic propenol side chain with a 4-(trifluoromethoxy)phenyl ring, yielding the formula C₁₀H₉F₃O₂ and a molecular weight of 218.17 g·mol⁻¹.

Molecular Formula C10H9F3O2
Molecular Weight 218.17 g/mol
Cat. No. B12118567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Trifluoromethoxyphenyl)prop-2-en-1-ol
Molecular FormulaC10H9F3O2
Molecular Weight218.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CCO)OC(F)(F)F
InChIInChI=1S/C10H9F3O2/c11-10(12,13)15-9-5-3-8(4-6-9)2-1-7-14/h1-6,14H,7H2/b2-1+
InChIKeyAQJMZIMWXVFCCI-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Trifluoromethoxyphenyl)prop-2-en-1-ol – Core Identity, Physicochemical Signature, and Procurement-Relevant Classification


3-(4-Trifluoromethoxyphenyl)prop-2-en-1-ol (CAS 866207-70-7) is a para-substituted cinnamyl alcohol derivative belonging to the class of trifluoromethoxyaryl allylic alcohols. Its molecular framework combines a trans-olefinic propenol side chain with a 4-(trifluoromethoxy)phenyl ring, yielding the formula C₁₀H₉F₃O₂ and a molecular weight of 218.17 g·mol⁻¹ [1]. The compound is supplied primarily as a research intermediate for medicinal chemistry and agrochemical synthesis, with commercial purity typically ≥98% (HPLC) . Its defining physicochemical signature—computed XLogP3 of 2.9, topological polar surface area (TPSA) of 29.5 Ų, five hydrogen-bond acceptor sites, and a single hydrogen-bond donor—positions it in a lipophilicity and electronic space that is distinct from both the parent cinnamyl alcohol and common 4-substituted analogs [1].

Why 3-(4-Trifluoromethoxyphenyl)prop-2-en-1-ol Cannot Be Replaced by Unfunctionalized or Simply Substituted Cinnamyl Alcohols


Replacing the 4-OCF₃ group of 3-(4-trifluoromethoxyphenyl)prop-2-en-1-ol with hydrogen, methoxy, chloro, or even trifluoromethyl produces analogs that occupy substantially different physicochemical and electronic territories. The OCF₃ substituent is a strongly electron-withdrawing, highly lipophilic moiety that alters both the ground-state electronic distribution of the aryl ring and the molecule's partitioning behavior in ways that –OCH₃, –Cl, and –CF₃ do not replicate [1]. These differences propagate into divergent reactivity in downstream transformations (e.g., cross-coupling, oxidation, or conjugate addition) and into altered pharmacokinetic profiles when the alcohol serves as a prodrug handle or a metabolic soft spot in lead optimization. Consequently, generic substitution with a cheaper or more readily available cinnamyl alcohol congener risks failure modes ranging from insufficient lipophilicity for membrane penetration to electronic deactivation of the allylic system, undermining the reproducibility of a synthetic route or a structure–activity relationship (SAR) campaign [1].

Quantitative Differentiation Evidence for 3-(4-Trifluoromethoxyphenyl)prop-2-en-1-ol Relative to Closest Structural Analogs


Lipophilicity Advantage: XLogP3 of 2.9 for 4-OCF₃ vs. 1.9 for Parent Cinnamyl Alcohol

The computed octanol–water partition coefficient (XLogP3) for 3-(4-trifluoromethoxyphenyl)prop-2-en-1-ol is 2.9, compared with approximately 1.9 for the unsubstituted cinnamyl alcohol [1][2]. This represents a ΔlogP of +1.0 unit, translating to an approximately 10-fold higher octanol preference, which is a magnitude of lipophilicity increase that medicinal chemistry guidelines associate with markedly enhanced membrane permeability and protein-binding potential [1].

Lipophilicity Partition coefficient Medicinal chemistry

Lipophilicity Superiority of 4-OCF₃ over 4-CF₃ and 4-Cl Cinnamyl Alcohol Congeners

Within the 4-substituted cinnamyl alcohol series, logP values ascend in the order: 4-OCH₃ (≈1.7) < 4-Cl (≈2.35) < 4-CF₃ (≈2.71) < 4-OCF₃ (2.9) [1]. The 4-OCF₃ derivative is the most lipophilic member of this commonly accessed set. Compared with its direct fluorinated competitor 4-CF₃-cinnamyl alcohol (logP ≈ 2.71), the 4-OCF₃ analog adds an extra +0.19 logP units (~55% higher partition) while also introducing an additional oxygen atom that can serve as a hydrogen-bond acceptor, a feature absent in the 4-CF₃ congener .

Lipophilicity ranking Fluorinated building blocks SAR

Hydrogen-Bond Acceptor Capacity: Five HBA Sites vs. One for Parent Cinnamyl Alcohol

The target compound possesses five hydrogen-bond acceptor (HBA) atoms (three fluorine atoms of the OCF₃ group, the ether oxygen of OCF₃, and the hydroxyl oxygen) compared with only one HBA (the hydroxyl oxygen) in unsubstituted cinnamyl alcohol [1][2]. This fourfold increase in HBA count enhances the molecule's capacity for directed non-covalent interactions with biological targets and polar stationary phases, while its single hydrogen-bond donor is preserved, maintaining a donor/acceptor ratio of 0.2 versus 1.0 for the parent [1].

Hydrogen bonding Solubility Target engagement

Topological Polar Surface Area: 29.5 Ų Provides a Balanced Polarity–Lipophilicity Window

The TPSA of 3-(4-trifluoromethoxyphenyl)prop-2-en-1-ol is 29.5 Ų, a value that sits 9.3 Ų above the parent cinnamyl alcohol (20.2 Ų) and is essentially identical to that of 4-methoxycinnamyl alcohol (≈29.5 Ų), yet the target compound achieves this without sacrificing lipophilicity—its XLogP3 of 2.9 far exceeds the ~1.7 of the 4-methoxy analog [1][2]. In contrast, 4-CF₃-cinnamyl alcohol (TPSA 20.2 Ų) matches the parent's low polarity but with a logP of only 2.71, offering a less favorable polarity–lipophilicity combination [2].

TPSA Drug-likeness ADME prediction

Synthetic Versatility: Validated Substrate in Nickel-Catalyzed Allylsilane Cross-Coupling

3-(4-Trifluoromethoxyphenyl)prop-2-en-1-ol has been explicitly demonstrated as a competent substrate in NiCl₂(PMe₃)₂-catalyzed cross-coupling with silylzinc reagents (PhMe₂SiZnCl, Ph₂MeSiZnCl, Ph₃SiZnCl) to yield allylsilanes in high yield with retention of the trans (E) geometry and high regioselectivity [1]. The trifluoromethoxy substituent is tolerated without decomposition or catalyst poisoning, confirming that the electron-withdrawing OCF₃ group is compatible with the nickel(0)/nickel(II) catalytic cycle. This contrasts with 4-methoxy or 4-hydroxy analogs, which can coordinate to nickel and alter catalytic turnover [1].

Cross-coupling Allylsilane synthesis C–Si bond formation

Procurement-Guiding Application Scenarios for 3-(4-Trifluoromethoxyphenyl)prop-2-en-1-ol


Medicinal Chemistry Lead Optimization Requiring Elevated LogP Without Increasing Molecular Weight

When a hit or lead series based on a cinnamyl alcohol scaffold requires increased membrane permeability to access intracellular or CNS targets, 3-(4-trifluoromethoxyphenyl)prop-2-en-1-ol provides a +1.0 logP advantage over the parent cinnamyl alcohol (XLogP3 2.9 vs. 1.9) [1]. This is achieved at a molecular weight of 218.17 Da, which is lower than that of many alternative lipophilic substituents (e.g., 4-benzyloxy or 4-phenyl). The compound should be prioritized over 4-CF₃-cinnamyl alcohol (logP ≈ 2.71) when the additional +0.19 logP units and the extra hydrogen-bond acceptor capacity of the OCF₃ oxygen are structurally beneficial [1].

Synthesis of Silicon-Containing Bioisosteres via Nickel-Catalyzed Cross-Coupling

For programs exploring silicon-based bioisosteres of styrenyl or cinnamyl pharmacophores, 3-(4-trifluoromethoxyphenyl)prop-2-en-1-ol is a validated substrate for Ni-catalyzed coupling with silylzinc reagents to produce allylsilanes with retention of (E)-geometry [2]. The OCF₃ group survives the catalytic conditions without decomposition, making this compound a reliable entry point into downstream silicon-containing analogs that would be inaccessible from 4-hydroxy or 4-amino cinnamyl alcohols, which can poison the nickel catalyst [2].

Agrochemical Intermediate Design Leveraging High Lipophilicity and Metabolic Stability

In agrochemical research, where logP values above 2.5 are often required for cuticular penetration and xylem mobility, 3-(4-trifluoromethoxyphenyl)prop-2-en-1-ol (logP 2.9) offers a quantifiable advantage over 4-Cl (logP 2.35) and 4-OCH₃ (logP ≈ 1.7) cinnamyl alcohol congeners [1]. Furthermore, the OCF₃ group is recognized for imparting oxidative metabolic stability relative to OCH₃, which is susceptible to O-demethylation, making the trifluoromethoxy analog the preferred intermediate for designing insecticides or herbicides with longer environmental or in-planta persistence [3].

Analytical Method Development and Chromatographic Reference Standards

The combination of moderate TPSA (29.5 Ų), high logP (2.9), and five hydrogen-bond acceptor sites makes 3-(4-trifluoromethoxyphenyl)prop-2-en-1-ol a distinctive retention-time marker in reversed-phase HPLC method development. Its chromatographic behavior is readily distinguishable from both the more polar parent alcohol (logP 1.9) and the less polar but HBA-poor 4-CF₃ analog (logP 2.71, TPSA 20.2 Ų), enabling its use as a system suitability standard or an internal reference for quantifying related substances in synthetic mixtures [1].

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